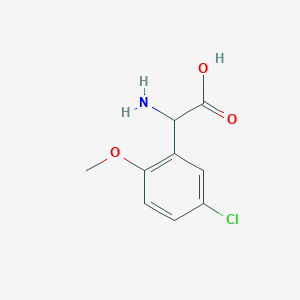

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid

Descripción

Propiedades

IUPAC Name |

2-amino-2-(5-chloro-2-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYFDLMYGUNVQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid typically involves the following steps:

Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde.

Formation of Intermediate: The aldehyde undergoes a reaction with glycine in the presence of a suitable catalyst to form the intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Synthesis of Bioactive Molecules

- Pharmaceutical Intermediates

- Agrochemical Development

Chemical Synthesis Applications

- Building Block for Organic Synthesis

- Functional Group Modification

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid exhibit promising anticancer activity. In one study, modifications to the amino group led to compounds that showed significant cytotoxic effects against various cancer cell lines, indicating potential for therapeutic development.

Case Study 2: Development of Anti-inflammatory Drugs

Another study focused on synthesizing anti-inflammatory agents using this compound as a starting material. By altering the chloro and methoxy groups through targeted reactions, researchers developed new compounds that exhibited enhanced anti-inflammatory properties compared to existing drugs.

Data Table: Comparison of Synthetic Pathways

| Reaction Type | Description | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Introduction of acyl groups | 85 | Effective for modifying amino functionality |

| Alkylation | Attachment of alkyl chains | 78 | Useful for enhancing lipophilicity |

| Condensation | Formation of larger cyclic structures | 90 | High yield with specific catalysts |

| Cyclization | Creation of cyclic compounds | 75 | Important for drug-like properties |

Mecanismo De Acción

The mechanism of action of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Chlorophenylacetic Acid Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

- Substituent Position : The position of chlorine and methoxy groups significantly impacts electronic and steric properties. For example, the 2-methoxy group in the target compound may enhance π-π stacking interactions compared to para-substituted analogs .

- Functional Groups : Ester derivatives (e.g., methyl esters) exhibit increased membrane permeability due to reduced polarity, whereas carboxylic acids favor ionic interactions in biological systems .

Collagenase Inhibition :

- Dichlorobenzyl Analogs: (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid and its 2,6-dichloro analog () show similar IC₅₀ values (~6.4–6.5 kcal/mol Gibbs free energy). The chlorine position affects hydrogen bond lengths (2.202 Å vs. 1.961 Å) and π-π interactions with Tyr201/Gln215 residues .

- Implications for Target Compound : The 5-chloro-2-methoxy substitution in the target compound may optimize hydrophobic and hydrogen-bonding interactions in similar enzymatic pockets, though direct data are lacking.

Hydrogen Bonding Patterns :

- The methoxy group in the target compound can act as a hydrogen bond acceptor, while the amino and carboxylic acid groups enable donor/acceptor interactions. This contrasts with fluorine-substituted analogs, where F participates in weaker C-F···H bonds .

Physicochemical Properties

Solubility and Stability :

- Methoxy vs. Methyl Groups : Bulky 2,4,6-trimethylphenyl analogs () exhibit reduced solubility due to steric hindrance, whereas the target compound’s methoxy group balances hydrophobicity and polarity .

Actividad Biológica

2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a chlorine atom and a methoxy group, along with an amino and a carboxylic acid functional group. These structural elements contribute to its biological activity by influencing its interaction with biological targets.

The biological activity of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid is primarily attributed to its ability to interact with specific molecular targets, which may include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It can bind to receptors, potentially modulating signaling pathways related to growth and development.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against bacteria and fungi. |

| Enzyme Inhibition | Potentially inhibits key metabolic enzymes. |

| Receptor Interaction | May interact with growth factor receptors. |

Case Studies and Research Findings

-

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid against several bacterial strains. Results indicated that the compound showed significant activity, with minimum inhibitory concentrations (MICs) ranging from 3.9 μg/mL to 15.6 μg/mL against Cryptococcus neoformans and other pathogens .Pathogen MIC (μg/mL) Cryptococcus neoformans 3.9 - 15.6 Pseudomonas aeruginosa 7.8 -

Enzyme Inhibition Studies

Research has indicated that the compound may inhibit enzymes critical for bacterial cell wall synthesis, leading to bactericidal effects. The inhibition profiles suggest a competitive mechanism, although further studies are needed to elucidate the exact pathways involved . -

Receptor Binding Studies

Investigations into the receptor interactions of 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid have shown that it may act as an agonist or antagonist at specific growth factor receptors, influencing cellular proliferation and differentiation .

Q & A

Basic: What are the standard synthetic routes for 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid, and what intermediates are critical?

The synthesis typically involves condensation reactions between substituted aromatic precursors and amino-acetic acid derivatives. Key intermediates include halogenated methoxybenzene derivatives (e.g., 5-chloro-2-methoxybenzaldehyde) and protected amino-acetic acid moieties. For example, intermediates like 2-amino-5-acetyl-4-methyl-thiophene-3-carboxylic acid ethyl ester (analogous to compounds in ) are critical for coupling reactions. Purification steps often employ crystallization or column chromatography, with yields dependent on reaction temperature and protecting group strategies .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound?

Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can predict energetically favorable pathways. ICReDD’s methodology () integrates computational screening of transition states and experimental validation to identify optimal catalysts, solvents, and reaction conditions. For instance, computational models can prioritize nucleophilic attack pathways at the α-carbon of the acetic acid moiety, reducing trial-and-error experimentation .

Basic: What spectroscopic techniques are essential for characterizing 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid?

Core techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic substitution patterns (e.g., methoxy and chloro groups at positions 2 and 5) and the α-amino-acetic acid backbone.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] peak at m/z 244.05 for CHClNO).

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3300 cm (N-H stretch) confirm functional groups .

Advanced: How can researchers resolve discrepancies in NMR data arising from tautomerism or dynamic exchange processes?

Dynamic NMR (DNMR) or variable-temperature NMR experiments can identify tautomeric equilibria (e.g., keto-enol tautomerism in the acetic acid moiety). For example, broadening or splitting of peaks at elevated temperatures may indicate exchange processes. Additionally, N-labeled analogs (synthesized via isotopic labeling) can clarify nitrogen hybridization states .

Basic: What are the common impurities in synthesized batches, and how are they quantified?

Impurities often include unreacted precursors (e.g., 5-chloro-2-methoxybenzaldehyde) or dehalogenated byproducts. High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for quantification. Reference standards, such as those described for amoxicilloic acid dimers ( ), ensure accurate calibration .

Advanced: What strategies improve the solubility of this compound for in vitro bioactivity assays?

Co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., esterification of the carboxylic acid group) enhance solubility. Membrane-based separation technologies (), such as nanofiltration, can also isolate soluble fractions. Computational solubility prediction tools (e.g., COSMO-RS) guide solvent selection .

Basic: How does storage condition (temperature, light exposure) affect the stability of this compound?

Degradation studies indicate that the compound is sensitive to UV light and humidity. Storage at –20°C in amber vials under inert atmosphere (argon or nitrogen) minimizes decomposition. Accelerated stability testing (40°C/75% RH for 6 months) can model long-term degradation pathways .

Advanced: How are isotopic labeling and computational modeling used to study reaction mechanisms involving this compound?

C or H labeling at the α-carbon enables tracking of bond cleavage/formation via NMR or MS. Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states in coupling reactions, identifying rate-limiting steps. For example, labeling the amino group can clarify its role in intramolecular hydrogen bonding .

Basic: What are the critical parameters for scaling up synthesis from milligram to gram quantities?

Key factors include:

- Reactor Design : Continuous-flow reactors improve heat transfer for exothermic steps.

- Catalyst Loading : Optimizing palladium or copper catalysts (if used in coupling steps) reduces costs.

- Purification : Switching from column chromatography to recrystallization or centrifugal partition chromatography enhances throughput .

Advanced: How can design of experiments (DOE) optimize reaction parameters like temperature and stoichiometry?

DOE (e.g., factorial designs) systematically evaluates interactions between variables. For instance, a 2 factorial design might test temperature (25–60°C), molar ratio (1:1–1:2), and solvent polarity (THF vs. DMF). Response surface methodology (RSM) then identifies optimal conditions, reducing the number of trials by >50% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.